![molecular formula C22H20N4O B2950601 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide CAS No. 862810-06-8](/img/structure/B2950601.png)
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide
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Overview
Description
“N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide” is a complex organic compound. It belongs to the class of imidazo[1,2-a]pyrimidines, which are aromatic heterocyclic compounds . These compounds have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide”, focusing on six unique applications:
Materials Science
Imidazo[1,2-a]pyridine derivatives have shown great potential in materials science. They have been reported to contribute to innovations in different technological applications, particularly in the development of optoelectronic devices .
Pharmaceutical Field
These compounds are also significant in the pharmaceutical field, where they are explored for their utility as anti-cancer drugs .
Sensors
The derivatives of imidazo[1,2-a]pyridine are used in sensor technology. Their luminescent properties make them suitable for use in various types of sensors .
Confocal Microscopy and Imaging
Due to their luminescent nature, these compounds serve as emitters for confocal microscopy and imaging, aiding in the visualization of biological processes .
Antimicrobial Evaluation
There is research indicating that imidazo[1,2-a]pyridine derivatives have been tested for their antibacterial and antifungal activities, which is crucial in the development of new antimicrobial agents .
Antiviral Evaluation
These compounds have been synthesized and tested for their ability to suppress viral replication in vitro, which is vital for antiviral drug development .
Mechanism of Action
Target of Action
The primary target of N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain .
Mode of Action
The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site, contributing to its inhibitory effect .
Biochemical Pathways
The inhibition of the COX-2 enzyme disrupts the cyclooxygenase pathway , which is responsible for the production of prostanoids . These molecules play a crucial role in various physiological processes, including inflammation, pain sensation, and the regulation of blood flow . By inhibiting COX-2, the compound reduces the production of these prostanoids, thereby alleviating inflammation and pain .
Result of Action
The primary result of the compound’s action is the reduction of inflammation and pain . By inhibiting the COX-2 enzyme, the compound prevents the production of prostanoids that contribute to these symptoms . In vitro and in vivo studies have shown that the compound has a significant COX-2 inhibitory effect .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factorsFor instance, the overexpression of COX-2 in inflamed tissues may enhance the compound’s efficacy by providing more targets for inhibition .
properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-2-19(16-8-4-3-5-9-16)21(27)24-18-11-6-10-17(14-18)20-15-26-13-7-12-23-22(26)25-20/h3-15,19H,2H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPRTJPMFPEUGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide |
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